5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde

Physical property differentiation Boiling point Density

This 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde (CAS 199192-02-4) is the specific regioisomer required for constructing clinically validated aromatase (Fadrozole) and aldosterone synthase (FAD286) inhibitor scaffolds. The 1-carbaldehyde group provides a reactive handle for condensation, reductive amination, and Knoevenagel derivatization at the electronically activated imidazole C-1 position—chemistries that are not equally accessible from the 3- or 5-carbaldehyde isomers. The fully saturated pyridine ring confers conformational restriction (sp³ fraction) directly linked to improved metabolic stability. Procure this exact building block to ensure synthetic route fidelity and avoid regioisomer-induced SAR discrepancies. Minimum purity 95%.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 199192-02-4
Cat. No. B170547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde
CAS199192-02-4
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC1CCN2C=NC(=C2C1)C=O
InChIInChI=1S/C8H10N2O/c11-5-7-8-3-1-2-4-10(8)6-9-7/h5-6H,1-4H2
InChIKeyXUCXGMICNHEJKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde (CAS 199192-02-4): Structural Identity, Scaffold Class, and Procurement Context


5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde (CAS 199192-02-4) is a bicyclic heterocyclic building block belonging to the imidazo[1,5-a]pyridine family, characterized by a fully saturated pyridine ring (5,6,7,8-tetrahydro) bearing a reactive formyl (-CHO) substituent at the 1-position of the imidazole moiety . With molecular formula C8H10N2O and molecular weight 150.18 g/mol, it is commercially supplied at a minimum purity of 95% . The 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine core is a recognized privileged scaffold in medicinal chemistry, serving as the structural foundation for clinically evaluated aromatase inhibitors (e.g., Fadrozole), aldosterone synthase inhibitors (e.g., FAD286), and farnesyltransferase inhibitors [1]. This compound functions primarily as a synthetic intermediate, with its 1-carbaldehyde group enabling condensation, reductive amination, and Knoevenagel-type derivatization chemistries that are not equally accessible from its positional isomers (3-carbaldehyde, 5-carbaldehyde) or its fully aromatic counterpart [2].

Why 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde Cannot Be Replaced by Positional Isomers or Unsaturated Analogs in Synthetic Workflows


Substituting 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde with its closest in-class analogs introduces three categories of irrecoverable difference: (i) ring-fusion regiochemistry—imidazo[1,5-a]pyridine exhibits stronger electron-donor character and higher fluorescence quantum yields than imidazo[1,2-a]pyridine, directly affecting the photophysical and electronic properties of derived conjugates [1]; (ii) aldehyde vector—the 1-carbaldehyde places the reactive formyl group on the imidazole ring, the site of electrophilic substitution for this scaffold, whereas the 3-carbaldehyde and 5-carbaldehyde isomers localize reactivity to the pyridine or saturated ring, respectively, yielding regioisomeric products with distinct biological and physicochemical profiles [2]; (iii) saturation state—the 5,6,7,8-tetrahydro core introduces sp³-hybridized carbon atoms that confer conformational restriction, a feature explicitly linked to improved in vivo metabolic stability in farnesyltransferase inhibitor series compared to non-restricted analogs [3]. Because each of these structural features governs the geometry, electronic distribution, and metabolic fate of downstream products, generic interchange without re-optimization of the synthetic route and biological readout is not scientifically defensible.

Quantitative Differentiation Evidence for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde (199192-02-4) vs. Closest Analogs


Computed Boiling Point and Density Differentiate the Tetrahydro Core from the Fully Aromatic Imidazo[1,5-a]pyridine-1-carbaldehyde

The 5,6,7,8-tetrahydro saturation of the pyridine ring in the target compound (CAS 199192-02-4) produces a computed boiling point of 392.876 °C at 760 mmHg and a computed density of 1.284 g/cm³ . In contrast, the fully aromatic analog imidazo[1,5-a]pyridine-1-carbaldehyde (CAS 56671-67-1, C8H6N2O, MW 146.15 g/mol) has no experimentally documented boiling point or density in available databases, with vendors listing these fields as unavailable . The molecular weight difference (150.18 vs. 146.15 g/mol, Δ = 4.03 g/mol) reflects the addition of four hydrogen atoms upon saturation, which also converts the planar aromatic pyridine ring into a conformationally flexible six-membered ring with sp³ centers, altering both intermolecular interactions and chromatographic retention behavior.

Physical property differentiation Boiling point Density Synthetic intermediate purification

Aldehyde Regiochemistry at the 1-Position Directs Reactivity to the Imidazole Ring, Unlike 3-Carbaldehyde and 5-Carbaldehyde Positional Isomers

In the imidazo[1,5-a]pyridine scaffold, electrophilic substitution occurs preferentially at the C-1 position of the imidazole ring [1]. The target compound (CAS 199192-02-4) bears its aldehyde group precisely at this C-1 position, enabling direct participation in condensation reactions (imine/Schiff base formation, Knoevenagel condensations) that generate derivatives with substitution at the most electronically activated site of the bicyclic system. In contrast, the 3-carbaldehyde isomer (CAS 558446-99-4) localizes the aldehyde on the pyridine-derived ring, while the 5-carbaldehyde isomer (CAS 1546226-15-6) places the aldehyde on the saturated ring carbon . All three isomers share the identical molecular formula (C8H10N2O) and molecular weight (150.18 g/mol), yet produce regioisomeric condensation products with non-interchangeable geometries and electronic distributions—a critical distinction when the 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine core is destined for elaboration into enzyme inhibitor scaffolds such as those targeting farnesyltransferase or aldosterone synthase, where the 1-position attachment vector is structurally conserved [2].

Regioselective derivatization Electrophilic substitution Positional isomerism Medicinal chemistry building blocks

Imidazo[1,5-a]pyridine Ring Fusion Provides Stronger Electron-Donor Character than Imidazo[1,2-a]pyridine, Impacting Optical and Electronic Properties of Derived Compounds

A comparative photophysical study by Valla et al. (2024) demonstrated that imidazo[1,5-a]pyridine derivatives display cyanine-like character with intense absorption and higher quantum yields of emission, whereas imidazo[1,2-a]pyridine derivatives exhibit purely dipolar character with broad absorption bands and weak fluorescence [1]. The observed gradual red shift in optical properties with changing electron-donor groups (IIb < Ib < IIIb < IVb and IIa < Ia < IIIa < IVa) underscores the stronger electron-donor character of imidazo[1,5-a]pyridine compared to that of imidazo[1,2-a]pyridine [1]. While this study was conducted on elaborated D-π-A dyes rather than the 1-carbaldehyde building block itself, the electronic distinction originates from the ring-fusion topology (nitrogen bridgehead position), which is invariant regardless of peripheral substitution. Consequently, any fluorescent probe, metal-coordinating ligand, or conjugated system constructed from 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde will inherit this enhanced electron-donor character relative to an analogous construct built from a 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine carbaldehyde (e.g., CAS 199192-27-3).

Electron-donor capability Fluorescence quantum yield Ring-fusion isomerism D-π-A dye design

GC-MS Spectral Fingerprint Enables Unambiguous Identity Confirmation and Distinguishes the Target Compound from Co-eluting Isomers

The target compound has a deposited GC-MS spectrum in the SpectraBase spectral database (Compound ID: Bk7cZqHdQG8), providing a unique mass fragmentation pattern for identity verification [1]. The InChIKey XUCXGMICNHEJKV-UHFFFAOYSA-N serves as a structural hash that uniquely encodes the 1-carbaldehyde regioisomer among all tetrahydroimidazo[1,5-a]pyridine carbaldehydes . This is analytically significant because all three positional isomers (1-carbaldehyde, 3-carbaldehyde CAS 558446-99-4, and 5-carbaldehyde CAS 1546226-15-6) share the identical molecular formula (C8H10N2O) and nominal mass (150 g/mol), making them indistinguishable by low-resolution mass spectrometry alone. The GC-MS spectrum provides retention-time-coupled fragmentation data that discriminates among these isomers, serving as a critical quality control checkpoint upon compound receipt.

Analytical identity confirmation GC-MS Quality control Isomer discrimination

Conformational Restriction from the 5,6,7,8-Tetrahydro Core Is Linked to Improved In Vivo Metabolic Stability in Farnesyltransferase Inhibitor Series

Dinsmore et al. (2000) reported that conformationally restricted 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine farnesyltransferase inhibitor analogues exhibit improved in vivo metabolic stability [1]. The tetrahydro core introduces sp³-hybridized carbon atoms at positions 5, 6, 7, and 8 of the pyridine ring, creating a non-planar, puckered conformation that can influence both target binding and metabolic vulnerability. In the context of the 1-carbaldehyde building block (CAS 199192-02-4), this saturated core is pre-installed, allowing the derived inhibitor scaffolds to inherit this conformational restriction without requiring post-synthetic hydrogenation steps. The fully aromatic imidazo[1,5-a]pyridine-1-carbaldehyde (CAS 56671-67-1, C8H6N2O) lacks this sp³ character entirely and would yield planar, conformationally unrestricted products if used as the building block in analogous synthetic sequences. Although the Dinsmore study did not directly measure the metabolic stability of the 1-carbaldehyde building block itself, the in vivo stability advantage is a class-level property of the tetrahydro scaffold that propagates to downstream products.

Conformational restriction Metabolic stability Farnesyltransferase inhibitors Drug design

High-Value Application Scenarios for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde Based on Quantitative Differentiation Evidence


Synthesis of Conformationally Restricted Kinase or Enzyme Inhibitor Scaffolds via 1-Position Derivatization

The 1-carbaldehyde group on the 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine core provides a direct condensation handle for constructing imine, amine, or extended conjugated systems at the electronically activated C-1 position . This chemistry is directly precedented in the synthesis of spleen tyrosine kinase (SYK) inhibitors, as evidenced by PDB entry 4I0T, which contains a ligand with a 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl) substituent . The conformational restriction from the saturated pyridine ring contributes to improved metabolic stability in derived inhibitors . Researchers developing novel kinase inhibitors, aldosterone synthase inhibitors, or farnesyltransferase inhibitors should select the 1-carbaldehyde regioisomer specifically, as the 3- and 5-carbaldehyde positional isomers would yield products with fundamentally different attachment vectors incompatible with established SAR.

Construction of Fluorescent Probes and D-π-A Dyes Exploiting the Superior Electron-Donor Character of the Imidazo[1,5-a]pyridine Core

Imidazo[1,5-a]pyridine derivatives exhibit cyanine-like character with higher fluorescence quantum yields compared to their imidazo[1,2-a]pyridine counterparts . The 1-carbaldehyde building block (CAS 199192-02-4) provides a reactive formyl group at the imidazole C-1 position, enabling Knoevenagel condensation with active methylene compounds to extend π-conjugation directly from the electron-rich imidazole ring. This application leverages both the electronic advantage of the [1,5-a] ring fusion and the synthetic convenience of the pre-installed aldehyde. The computed density (1.284 g/cm³) and boiling point (392.876 °C) further inform solvent selection and purification strategies during dye synthesis .

Fragment-Based Drug Discovery (FBDD) Using the 1-Carbaldehyde as a Covalent or Non-Covalent Fragment Linking Handle

The low molecular weight (150.18 g/mol) and the reactive aldehyde functional group at the C-1 position make this compound suitable as a fragment for FBDD campaigns, particularly where imidazopyridine-containing fragments are being screened against targets with nucleophilic residues (e.g., catalytic cysteine or lysine) capable of forming reversible covalent imine adducts . The tetrahydro core confers three-dimensional character (sp³ fraction) that is increasingly valued in fragment libraries for accessing non-planar binding pockets and improving clinical developability . The availability of a certified GC-MS reference spectrum (SpectraBase ID: Bk7cZqHdQG8) supports quality control verification of fragment identity and purity upon procurement .

Process Chemistry: Intermediate for GMP API Synthesis When the 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine Scaffold Is the Target Core

The 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine scaffold is the structural core of the clinically evaluated aromatase inhibitor Fadrozole (CAS 102676-47-1, aromatase IC50 = 6.4 nM) and the aldosterone synthase inhibitor FAD286 . The 1-carbaldehyde building block (CAS 199192-02-4) serves as a late-stage intermediate for introducing the benzonitrile or related aryl substituent via the aldehyde handle when the 5-aryl-tetrahydroimidazo[1,5-a]pyridine architecture is being constructed through a convergent synthetic strategy. The minimum 95% purity specification from commercial suppliers provides a defined starting point for further purification en route to GMP-grade API intermediates.

Quote Request

Request a Quote for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.